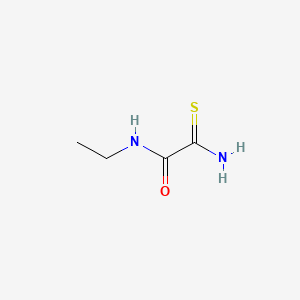
2,3-Dihydro-1H-isoindol-5-amine,aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1H-isoindol-5-amine, acetic acid is a compound that belongs to the class of isoindoline derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-isoindol-5-amine, acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of N1-alkylethane-1,2-diamine with methyl 2-formylbenzoate in the presence of a chiral phosphoric acid catalyst can lead to the formation of the desired isoindoline derivative . The reaction conditions typically involve mild temperatures and the use of solvents such as methanol or ethanol.
Industrial Production Methods
Industrial production of 2,3-Dihydro-1H-isoindol-5-amine, acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-1H-isoindol-5-amine, acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 2,3-Dihydro-1H-isoindol-5-amine, acetic acid can yield oxo derivatives, while reduction can produce reduced isoindoline derivatives .
Aplicaciones Científicas De Investigación
2,3-Dihydro-1H-isoindol-5-amine, acetic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1H-isoindol-5-amine, acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-isoindol-5-amine dihydrochloride: This compound is similar in structure but differs in its salt form, which can affect its solubility and reactivity.
2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid: This derivative contains a bromine atom, which can influence its chemical properties and reactivity.
(2,3-Dihydro-1H-indol-5-ylmethyl)amine: This compound has a similar core structure but differs in its functional groups, leading to different reactivity and applications.
Uniqueness
2,3-Dihydro-1H-isoindol-5-amine, acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
acetic acid;2,3-dihydro-1H-isoindol-5-amine |
InChI |
InChI=1S/C8H10N2.C2H4O2/c9-8-2-1-6-4-10-5-7(6)3-8;1-2(3)4/h1-3,10H,4-5,9H2;1H3,(H,3,4) |
Clave InChI |
RFSLIFXGFPLXAN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1C2=C(CN1)C=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13203825.png)
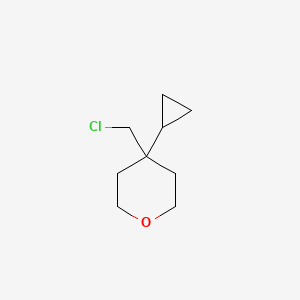
![2-Ethyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13203846.png)
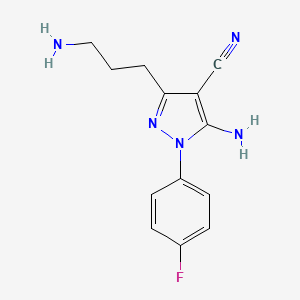
![1-[2-Amino-5-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13203851.png)
![Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13203857.png)
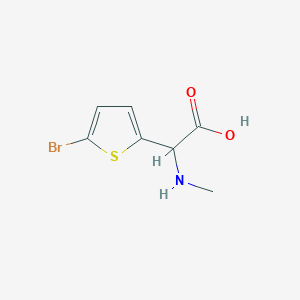
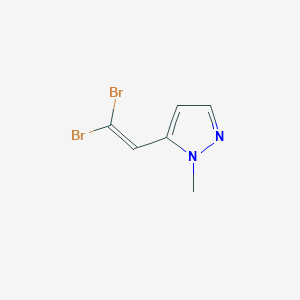
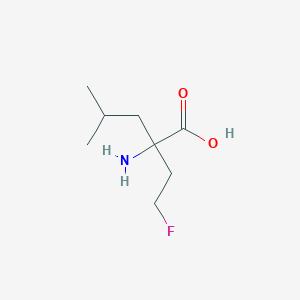
amine](/img/structure/B13203878.png)
![1-[(tert-Butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13203885.png)
![2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13203897.png)

